molecular formula C14H17NO3 B8394718 1-tetrahydrofurfuryl-7,8-dihydro-2,5(1H,6H)-quinolinedione

1-tetrahydrofurfuryl-7,8-dihydro-2,5(1H,6H)-quinolinedione

Cat. No. B8394718
M. Wt: 247.29 g/mol
InChI Key: BCNIQGSRNQWREN-UHFFFAOYSA-N
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Patent
US05068334

Procedure details

1-tetrahydrofurfuryl-7,8-dihydro-2,5(1H,6H)-quinolinedione oil, Rf-value: 0.58 (Polygram silica gel plates SIL G/UV254 of Messrs. Machery-Nagel, system: chloroform/ethanol=19/1 by volume).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
chloroform ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:7]1[C:16]2[CH2:15][CH2:14][CH2:13][C:12](=[O:17])[C:11]=2[CH:10]=[CH:9][C:8]1=[O:18])[CH:2]1OCC[CH2:3]1>C(Cl)(Cl)Cl.C(O)C>[CH2:1]([N:7]1[C:16]2[CH2:15][CH2:14][CH2:13][C:12](=[O:17])[C:11]=2[CH:10]=[CH:9][C:8]1=[O:18])[CH2:2][CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CCCO1)N1C(C=CC=2C(CCCC12)=O)=O
Step Two
Name
chloroform ethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CC)N1C(C=CC=2C(CCCC12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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